molecular formula C10H8Cl2O3 B13705881 Methyl 3-(3,4-dichlorophenyl)-2-oxopropanoate

Methyl 3-(3,4-dichlorophenyl)-2-oxopropanoate

Cat. No.: B13705881
M. Wt: 247.07 g/mol
InChI Key: MAXJEZVVOFGKCV-UHFFFAOYSA-N
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Description

Methyl 3-(3,4-dichlorophenyl)-2-oxopropanoate is an organic compound characterized by the presence of a dichlorophenyl group attached to a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(3,4-dichlorophenyl)-2-oxopropanoate typically involves the esterification of 3-(3,4-dichlorophenyl)-2-oxopropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process. The reaction mixture is then purified through distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(3,4-dichlorophenyl)-2-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products:

    Oxidation: 3-(3,4-dichlorophenyl)-2-oxopropanoic acid.

    Reduction: 3-(3,4-dichlorophenyl)-2-hydroxypropanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(3,4-dichlorophenyl)-2-oxopropanoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 3-(3,4-dichlorophenyl)-2-oxopropanoate involves its interaction with specific molecular targets. The dichlorophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The ester group may undergo hydrolysis, releasing the active acid form, which can further interact with cellular components.

Comparison with Similar Compounds

  • Methyl 3-(4-chlorophenyl)-2-oxopropanoate
  • Methyl 3-(3,5-dichlorophenyl)-2-oxopropanoate
  • Ethyl 3-(3,4-dichlorophenyl)-2-oxopropanoate

Comparison: Methyl 3-(3,4-dichlorophenyl)-2-oxopropanoate is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different levels of biological activity and chemical stability, making it a valuable subject for further research.

Properties

Molecular Formula

C10H8Cl2O3

Molecular Weight

247.07 g/mol

IUPAC Name

methyl 3-(3,4-dichlorophenyl)-2-oxopropanoate

InChI

InChI=1S/C10H8Cl2O3/c1-15-10(14)9(13)5-6-2-3-7(11)8(12)4-6/h2-4H,5H2,1H3

InChI Key

MAXJEZVVOFGKCV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)CC1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

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